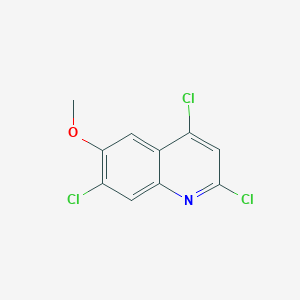

2,4,7-Trichloro-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold is a cornerstone in the field of advanced organic synthesis due to its widespread presence in natural products and pharmaceutically active molecules. bohrium.comresearchgate.netresearchgate.net This structural motif is considered a "privileged scaffold" because it can interact with a diverse range of biological targets, making it a focal point for drug discovery and development. bohrium.comresearchgate.net The versatility of the quinoline ring system allows for the synthesis of a vast library of derivatives with varied electronic and steric properties. researchgate.netmdpi.com Synthetic chemists continually explore novel and efficient methods, such as multicomponent reactions and C-H bond functionalization, to construct and modify the quinoline core, highlighting its importance in creating complex molecular architectures. researchgate.netnih.gov

Overview of Halogenated Methoxyquinolines in Contemporary Chemical Research

Within the broad family of quinoline derivatives, halogenated methoxyquinolines represent a particularly important subclass. The presence of halogen atoms (such as chlorine, bromine, or fluorine) and a methoxy (B1213986) group on the quinoline framework significantly influences the compound's reactivity and physical properties. Halogens can act as leaving groups in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, making these compounds valuable intermediates for synthesizing more complex molecules. smolecule.comsmolecule.com The methoxy group can modulate the electronic properties of the quinoline ring and can be a key feature for biological activity. smolecule.comacgpubs.org Researchers are actively investigating these compounds as building blocks for new pharmaceuticals and functional materials. smolecule.comsmolecule.comevitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichloro-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-9-2-5-6(11)4-10(13)14-8(5)3-7(9)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPTUUNZDXNGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265883-06-4 | |

| Record name | 2,4,7-trichloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties of 2,4,7 Trichloro 6 Methoxyquinoline

The compound 2,4,7-Trichloro-6-methoxyquinoline is a solid, typically found as a powder at room temperature. sigmaaldrich.com It is characterized by the following identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1265883-06-4 |

| Molecular Formula | C₁₀H₆Cl₃NO |

| Molecular Weight | 262.52 g/mol |

| InChI | 1S/C10H6Cl3NO/c1-15-9-2-5-6(11)4-10(13)14-8(5)3-7(9)12/h2-4H,1H3 |

| InChIKey | KCPTUUNZDXNGTB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)Cl |

This data is compiled from multiple sources for accuracy. sigmaaldrich.comuni.lubldpharm.com

Synthesis and Characterization of 2,4,7 Trichloro 6 Methoxyquinoline

The synthesis of 2,4,7-trichloro-6-methoxyquinoline can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted anilines with a suitable three-carbon component, followed by chlorination. rsc.org One potential pathway involves the treatment of a corresponding dihydrofuranoquinolone with a chlorinating agent like phosphorus oxychloride. rsc.org

Characterization of the compound relies on a combination of spectroscopic techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for elucidating the arrangement of protons and carbon atoms within the molecule, confirming the substitution pattern on the quinoline (B57606) ring. researchgate.netorgchemboulder.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-O-C stretch of the methoxy (B1213986) group and the characteristic vibrations of the aromatic quinoline core. orgchemboulder.comthermofisher.com

Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the molecular formula. uni.lursc.org

Chemical Reactivity and Derivatization

The reactivity of 2,4,7-trichloro-6-methoxyquinoline is largely dictated by the presence of the three chlorine atoms on the quinoline (B57606) ring. These chlorine atoms, particularly those at the 2- and 4-positions, are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of other functional groups, making it a versatile chemical intermediate.

For instance, the chlorine atoms can be displaced by nucleophiles such as amines, alcohols, or thiols to generate a diverse array of substituted quinoline derivatives. The relative reactivity of the chloro-substituents can sometimes be controlled by carefully selecting the reaction conditions.

Applications As a Chemical Intermediate

Established Synthetic Routes for Quinoline Core Structures

The construction of the fundamental quinoline ring system is the initial step in the synthesis of complex derivatives. Over the years, numerous methods have been developed, ranging from classical name reactions to modern catalytic approaches.

Classical Annulation Reactions and Their Adaptations

Several classical methods for quinoline synthesis have been established for over a century and are still in use, often with modifications to improve yields and reaction conditions. nih.govscispace.com These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their equivalents.

Some of the most prominent classical syntheses include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. scispace.com

Combes Synthesis: This involves the acid-catalyzed reaction of anilines with β-diketones. researchgate.net

Conrad-Limpach Synthesis: This method produces 4-hydroxyquinolines through the reaction of anilines with β-ketoesters. mdpi.com

Friedländer Synthesis: This involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.commdpi.com

Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com

These classical methods, while foundational, can sometimes suffer from harsh reaction conditions and limited regioselectivity when using substituted anilines. scispace.com For instance, the cyclization of meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinoline isomers. rsc.org

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms the fundamental quinoline ring. | pharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone, strong acid | A modification of the Skraup synthesis. | scispace.com |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Yields substituted quinolines. | researchgate.net |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Produces 4-hydroxyquinolines. | mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Versatile method for substituted quinolines. | pharmaguideline.commdpi.com |

| Pfitzinger Reaction | Isatin, carbonyl compound | Yields quinoline-4-carboxylic acids. | pharmaguideline.com |

Contemporary Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign methods, with a strong emphasis on catalytic reactions. acs.org Transition metal catalysis, in particular, has revolutionized quinoline synthesis, offering milder reaction conditions, higher yields, and improved selectivity. numberanalytics.com

Recent advancements include:

Palladium and Copper Catalysis: Transition metal complexes involving palladium and copper are widely used in cross-coupling and cyclization reactions to form quinolines. numberanalytics.com For example, palladium catalysts are employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that can then be cyclized to quinolines. numberanalytics.com

Cobalt and Nickel Catalysis: Cobalt and nickel catalysts have been developed for the synthesis of quinolines through C-H activation and dehydrogenative coupling reactions. mdpi.comorganic-chemistry.org

Iron Catalysis: Iron-catalyzed reactions provide an economical and environmentally friendly alternative for quinoline synthesis. rsc.org

Metal-Free Approaches: In addition to metal-catalyzed reactions, metal-free synthetic routes are gaining attention. These often involve the use of Brønsted acids or radical-mediated cyclizations. nih.govrsc.org

These modern techniques often provide access to functionalized quinolines that are difficult to obtain through classical methods. mdpi.com

Targeted Synthesis of Polysubstituted Quinoline Derivatives

The synthesis of a specifically substituted quinoline like this compound requires precise control over the introduction of functional groups. This involves strategies for regioselective functionalization and the manipulation of substituents on the pre-formed quinoline ring or during its construction.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the quinoline ring is a key challenge. mdpi.com Regioselective functionalization can be achieved through several methods:

Directed Metalation: The use of directing groups can guide the metalation of specific C-H bonds, allowing for subsequent functionalization at a desired position. acs.orgscite.ai For example, the use of different metal amides can lead to selective functionalization at the C-2, C-3, or C-8 positions of chloro-substituted quinolines. acs.org

C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines, offering an atom- and step-economical approach. rsc.orgmdpi.com

Dearomative Functionalization: A dearomative strategy allows for the regioselective modification of the quinoline ring by treating it as a diene synthon, providing access to highly functionalized heterocycles. nih.gov

Introduction and Manipulation of Halogen Substituents in Quinoline Systems

The introduction of halogen atoms, particularly chlorine, is a crucial step in the synthesis of this compound. Halogenated quinolines are not only important target molecules themselves but also serve as versatile intermediates for further functionalization. nih.gov

Methods for halogenation include:

Direct Halogenation: Electrophilic halogenation of the quinoline ring can be achieved using various halogenating agents. However, this often leads to a mixture of products.

Sandmeyer-type Reactions: Diazotization of an aminoquinoline followed by treatment with a copper(I) halide can introduce a halogen at a specific position.

From Hydroxyquinolines: Hydroxyquinolines can be converted to the corresponding chloroquinolines using reagents like phosphorus oxychloride (POCl₃). rsc.org A one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of excess phosphorus oxychloride is a known procedure. rsc.org

Metal-Free Halogenation: Recent developments have led to metal-free protocols for the regioselective halogenation of quinolines. rsc.orgrsc.orgsemanticscholar.org For example, N-halosuccinimides (NCS, NBS, NIS) can be used for the C5-selective halogenation of quinolines in water. rsc.org Another method utilizes trihaloisocyanuric acid for the remote C5-H halogenation of 8-substituted quinolines. rsc.orgsemanticscholar.org

The synthesis of 3-acetyl-2-chloroquinolines has been achieved using symmetrical trichlorotriazine (B8581814) derivatives as efficient reagents in a one-pot reaction. thieme-connect.com

Incorporation of Methoxy (B1213986) Groups onto the Quinoline Ring System

The introduction of a methoxy group at the C-6 position is the final key step in the synthesis of this compound.

Methods for introducing methoxy groups include:

Nucleophilic Aromatic Substitution: A common method for introducing a methoxy group is through the nucleophilic substitution of a halogen atom or other leaving group by a methoxide (B1231860) source, such as sodium methoxide. rsc.org

From a Methoxy-Substituted Precursor: The methoxy group can be present on the aniline precursor before the quinoline ring is formed. For example, the cyclization of a methoxy-substituted aniline would lead to a methoxyquinoline. The reaction of 3-methoxyaniline in a quinoline synthesis can result in a mixture of 5-methoxy and 7-methoxy isomers. rsc.org

Direct C-H Methoxylation: Recent research has explored the direct methoxylation of C-H bonds in quinolines using methanol (B129727) in the presence of a catalyst. researchgate.net

Synthesis of this compound

The synthesis of this compound is not a trivial process and typically involves multi-step sequences. The assembly of this molecule requires precise control over the introduction of three chlorine atoms and one methoxy group at specific positions on the quinoline ring.

Achieving the 2,4,7-trichloro substitution pattern on the quinoline nucleus often involves the cyclization of a appropriately substituted aniline precursor. A common and effective method for creating 2,4-dichloroquinolines is the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride. This reaction proceeds through a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by excess phosphorus oxychloride. rsc.org

For the synthesis of 2,4,7-trichloroquinoline (B178002), the starting material of choice is a meta-chloroaniline. The cyclization of m-chloroaniline with malonic acid and phosphorus oxychloride was initially thought to produce a mixture of the 5-chloro and 7-chloro isomers. rsc.org However, later studies have indicated that the reaction can selectively yield the desired 7-chloro isomer. rsc.org An unambiguous, though more lengthy, six-stage route starting from 2-acetamido-4-chlorobenzoic acid has also been developed to ensure the formation of the correct isomer. rsc.org

The general synthetic strategies often rely on well-established named reactions for quinoline synthesis, adapted for halogenated precursors.

Table 1: Key Synthetic Reactions for Quinoline Ring Formation

| Reaction Name | Description | Applicability to Trichloro-quinolines |

|---|---|---|

| Combes-Beyer Synthesis | Condensation of an aniline with a β-diketone under acidic conditions. | Can be used with halogenated anilines and diketones to introduce substituents. |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. | Versatile for various substituted anilines, including chloro-anilines. |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org | Useful for building the quinoline core when a pre-functionalized aminobenzophenone is available. rsc.org |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. rsc.org | A classic method, though harsh conditions may not be suitable for all sensitive substrates. rsc.org |

To obtain the 2,4,7-trichloro pattern, a synthetic sequence would likely start with a 3-chloroaniline (B41212) derivative, which upon cyclization would yield a 7-chloro-4-hydroxy-2-quinolone. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would then convert the hydroxyl and quinolone oxygen groups into chlorides, affording the 2,4,7-trichloroquinoline scaffold. rsc.orgthieme-connect.com

The introduction of the methoxy group at the C-6 position can be accomplished at different stages of the synthesis. Two primary strategies are employed:

Starting with a Methoxy-Substituted Precursor: A common approach involves using a pre-functionalized aniline where the methoxy group is already in place. For the target molecule, this would involve starting with 3-chloro-4-methoxyaniline. The cyclization of this precursor would directly lead to a 7-chloro-6-methoxy-quinoline scaffold, which can then be further chlorinated at the 2- and 4-positions. The synthesis of 2,4-dichloro-7-methoxyquinoline (B1322905) has been reported, demonstrating the viability of this approach. rsc.org

Late-Stage Nucleophilic Aromatic Substitution: Alternatively, the methoxy group can be introduced onto a pre-formed polychlorinated quinoline ring. The chlorine atoms on the quinoline ring, particularly at the 2- and 4-positions, are activated towards nucleophilic substitution. However, substitution at the C-6 position typically requires more forcing conditions or the presence of an activating group. In some quinoline systems, a chloro group can be displaced by a methoxy group using sodium methoxide in methanol, sometimes with the aid of a copper catalyst. nih.gov For instance, the conversion of a chloro-substituent to a methoxy group has been observed on quinoline-5,8-dione scaffolds when dissolved in a methanol/water mixture. rsc.org

Table 2: Comparison of Methoxy Group Integration Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Pre-functionalized Precursor | Regioselective placement of the methoxy group is assured by the starting material. | The required starting aniline may not be commercially available and could require separate synthesis. |

| Late-Stage Substitution | Allows for diversification from a common polychlorinated intermediate. | May suffer from poor regioselectivity, requiring separation of isomers. Can require harsh reaction conditions. |

Derivatization and Scaffold Modification of this compound

The this compound scaffold serves as a versatile platform for the synthesis of new derivatives. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The chlorine at C-7 is generally less reactive.

Common derivatization reactions include:

Alkoxylation/Aryloxylation: Reaction with various alcohols or phenols in the presence of a base can displace the chloro groups to form ethers. Studies on 2,4-dichloroquinolines show regioselective alkoxy-dehalogenation is possible. rsc.org

Amination: Displacement of chlorides with primary or secondary amines is a widely used method to generate aminoquinoline derivatives.

Thiolation: Reaction with thiols can introduce sulfur-based functionalities.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds at the chlorinated positions, although this may require specific optimization due to the electron-deficient nature of the ring. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with phenylacetylene (B144264) via PdCl₂ mediation is an example of such a modification. rsc.org

The relative reactivity of the chloro-substituents (C-2 vs. C-4) can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile, allowing for sequential and selective functionalization. Modifications can also be made to the methoxy group, such as demethylation to reveal a hydroxyl group, which can then be used for further derivatization. mdpi.comresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-acetamido-4-chlorobenzoic acid |

| 2,4-dichloro-5-methoxyquinoline |

| 2,4-dichloro-7-methoxyquinoline |

| 2,4-dichloroquinolines |

| 2-chloroquinoline-3-carbaldehyde |

| 3-acetyl-2-chloroquinolines |

| 3-chloro-4-methoxyaniline |

| 4-hydroxy-2-quinolone |

| 5-chloro-7-iodo-8-hydroxyquinoline |

| 6,7-dichloro-5,8-quinolinedione |

| 8-hydroxy-5-nitroquinoline |

| 8-hydroxyquinoline |

| malonic acid |

| phosphorus oxychloride |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated quinolines. In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. The reaction is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comstrath.ac.uk In the context of this compound, the nitrogen atom in the quinoline ring and the chlorine atoms themselves act as electron-withdrawing entities, activating the ring for such transformations. uoanbar.edu.iq

The quinoline ring system in this compound possesses chlorine atoms at three distinct positions: C2, C4, and C7. The reactivity of these chlorine atoms towards nucleophilic displacement is not equal. Generally, the chlorine atoms at the C2 and C4 positions are significantly more reactive than the one at C7. This heightened reactivity is attributed to the electronic influence of the ring nitrogen, which effectively delocalizes the negative charge of the Meisenheimer intermediate formed during the attack at these positions. uoanbar.edu.iqsemanticscholar.org

The C4 position is often the most susceptible to nucleophilic attack. This enhanced reactivity is due to the α-nitrogen effect, which makes the C4 position highly activated. semanticscholar.org For instance, in reactions with various nucleophiles such as amines or thiols, the chlorine at C4 is typically displaced preferentially. mdpi.comresearchgate.netmdpi.com The selective substitution at C4 is a common strategy in the synthesis of biologically active quinoline derivatives. mdpi.commdpi.com Following the displacement at C4, the chlorine at C2 can often be replaced under more forcing conditions, allowing for sequential functionalization. The chlorine at C7, being on the benzene (B151609) portion of the quinoline ring and less influenced by the heterocyclic nitrogen, is the most resistant to nucleophilic aromatic substitution and generally requires more drastic reaction conditions or a different mechanistic pathway, like transition-metal catalysis, for its displacement.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polychlorinated Quinolines

| Reactant | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary Amine | C4 | mdpi.com |

| 2,4,7-Trichloroquinoline | Not Specified | C2, C4 | acs.org |

| 2,4-dichloro-6,7-dimethoxyquinazoline | tert-butylmagnesium chloride | C4 | semanticscholar.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated heterocycles like this compound. scilit.comnih.gov These reactions offer a versatile and efficient way to introduce a wide range of substituents onto the quinoline scaffold.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. chemie-brunschwig.chlibretexts.org It is one of the most widely used cross-coupling reactions due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.orgfishersci.co.uk

For this compound, Suzuki-Miyaura coupling provides a strategic method to introduce aryl, heteroaryl, or vinyl groups at the chlorinated positions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl, which allows for selective reactions if different halogens are present. semanticscholar.org In the case of this compound, the differential reactivity of the C-Cl bonds can be exploited. The C4-Cl and C2-Cl bonds are generally more reactive in cross-coupling reactions than the C7-Cl bond, a trend that can be influenced by the specific palladium catalyst and ligands used. organic-chemistry.orgacademie-sciences.fr By carefully selecting the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve regioselective coupling. organic-chemistry.orgrsc.org For instance, a less reactive catalyst system might selectively couple at the more activated C4 position, while more active catalysts could lead to multiple substitutions.

Other related cross-coupling reactions like the Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (coupling with terminal alkynes) reactions are also applicable to halogenated quinolines and provide alternative methods for forming carbon-carbon bonds. semanticscholar.orgscilit.com

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene | Reflux | academie-sciences.fr |

| PdCl₂{PR₂(Ph-R')}₂ | Dialkylphosphinobiphenyl | Not Specified | Not Specified | Not Specified | organic-chemistry.org |

| Palladacycle | Diisopropylphosphine | Na₂CO₃ | Water | Ambient | rsc.org |

The primary strategy for forming carbon-carbon bonds at the halogenated positions of this compound involves leveraging the differential reactivity of the three chlorine atoms. semanticscholar.org A common approach is to first perform a regioselective Suzuki-Miyaura or other cross-coupling reaction at the most reactive position, which is typically C4. academie-sciences.fr

After the initial coupling, the remaining chlorine atoms at C2 and C7 can be targeted. The introduction of a bulky group at C4 may sterically hinder the subsequent reaction at C2, requiring tailored catalytic systems to overcome this challenge. The C7 position, being the least reactive, often necessitates more robust catalysts or different coupling strategies altogether. organic-chemistry.orgrsc.org This stepwise functionalization allows for the controlled and selective synthesis of tri-substituted quinolines, where different carbon-based fragments can be introduced at each of the previously chlorinated positions. This approach is fundamental in creating diverse molecular libraries for applications such as drug discovery and materials science. mdpi.com

Other Significant Organic Transformations

Beyond substitution and cross-coupling reactions at the chlorinated sites, the this compound scaffold can undergo other transformations. For example, the methoxy group at C6 can potentially be cleaved to yield a hydroxyl group, which can then be used for further functionalization. This transformation, however, often requires harsh conditions that might affect other parts of the molecule.

Additionally, the quinoline ring itself can be subject to reactions such as reduction to form tetrahydroquinolines or oxidation to form N-oxides, although the presence of multiple deactivating chloro groups makes electrophilic attack on the ring challenging. uoanbar.edu.iqorganic-chemistry.org The chlorine atoms can also be removed through reductive dehalogenation reactions if desired. These alternative transformations expand the synthetic utility of this compound, making it a versatile precursor for a wide range of quinoline derivatives.

Functional Group Interconversions and Transformations

The functional groups on the this compound scaffold offer several avenues for chemical modification. The chlorine atoms, particularly those at the 2- and 4-positions, are activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. The methoxy group can also be a site for transformation, typically through ether cleavage.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring's nitrogen atom significantly influences the reactivity of the chloro substituents. By withdrawing electron density, it activates the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. This effect is a cornerstone of quinoline and quinazoline (B50416) chemistry. nih.gov

It is well-documented for analogous 2,4-dichloro and 2,4,7-trichloro-quinazolines that the C-4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution. nih.govmdpi.com This high reactivity is attributed to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate formed during the reaction. The C-2 position is the next most reactive site, while the C-7 chlorine, located on the benzene portion of the ring system, is considerably less reactive towards nucleophilic attack without catalytic activation. nih.govkoreascience.kr

Therefore, the expected order of reactivity for this compound towards nucleophiles is C-4 > C-2 > C-7 . By carefully controlling reaction conditions, such as temperature and stoichiometry, selective monosubstitution or disubstitution can be achieved.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Relative Reactivity | Rationale | Potential Nucleophiles |

|---|---|---|---|

| C-4 | High | Activated by adjacent ring nitrogen, most electrophilic site. nih.govnih.gov | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) |

| C-2 | Medium | Activated by ring nitrogen. nih.govkoreascience.kr | Amines, Alcohols, Thiols |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Polychlorinated heterocycles are excellent substrates for these transformations. For this compound, the chloro groups can be sequentially replaced using reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings.

Consistent with the principles of nucleophilic substitution, the regioselectivity of cross-coupling reactions is also expected to favor the C-4 position, followed by C-2. nih.govmdpi.com Studies on 2,4,7-trichloroquinazoline (B1295576) have demonstrated that sequential, regioselective Suzuki-Miyaura couplings can be performed, first at the C-4 position, followed by the C-2 and finally the C-7 positions, to build complex, highly substituted molecules. nih.gov This strategy allows for the controlled introduction of various aryl, heteroaryl, or alkyl groups.

Table 2: Potential Functional Group Transformations via Cross-Coupling

| Reaction Name | Reagent Type | Bond Formed | Expected Reactive Site(s) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., Ar-B(OH)₂) | C-C | C-4, C-2 nih.govmdpi.com |

| Sonogashira Coupling | Terminal Alkynes (e.g., R-C≡CH) | C-C (alkynyl) | C-4, C-2 mdpi.com |

| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | C-C | C-4, C-2 |

| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N | C-4, C-2, C-7 |

Ether Cleavage

The 6-methoxy group represents another site for functionalization. The ether linkage can be cleaved to reveal a hydroxyl group (a quinolinol derivative). This transformation is typically achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting 6-hydroxy-2,4,7-trichloroquinoline would be a valuable intermediate for further derivatization, for instance, through O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Ring Transformations and Rearrangement Studies of Quinoline Derivatives

There is currently no specific information available in the scientific literature regarding ring transformations or rearrangement studies for this compound. Research in this area typically requires specific substrate features or reaction conditions that lead to cleavage and reformation of the heterocyclic core, which have not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

While specific, experimentally verified spectral data for this compound is not widely published in peer-reviewed literature, the expected signals in its ¹H and ¹³C NMR spectra can be predicted based on the structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The molecule has three aromatic protons on the quinoline ring system at positions 3, 5, and 8. Their chemical shifts (δ) would appear in the aromatic region (typically 7.0-8.5 ppm), with their exact positions and splitting patterns (multiplicity) determined by the electronic effects of the chlorine and methoxy substituents. The methoxy group (-OCH₃) would present a sharp singlet, typically in the range of 3.8-4.0 ppm, corresponding to its three equivalent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals would be anticipated: nine for the quinoline ring carbons and one for the methoxy carbon. The carbons bonded to chlorine atoms (C-2, C-4, C-7) and the oxygen of the methoxy group (C-6) would show characteristic shifts. The methoxy carbon itself would appear upfield, typically around 55-60 ppm.

Advanced 2D NMR Techniques and APT Studies

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which aromatic protons are adjacent to one another on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across quaternary (non-protonated) carbons and piecing together the entire molecular structure.

APT (Attached Proton Test): As a 1D experiment, APT distinguishes carbon signals based on the number of attached protons. uni.lu In a typical APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as signals with opposite phase to methyl (CH₃) and methine (CH) groups. uni.lu This would help to differentiate the signals of the protonated carbons (C-3, C-5, C-8) from the substituted carbons (C-2, C-4, C-6, C-7, C-4a, C-8a) and the methoxy carbon. uni.lu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental composition. For this compound (C₁₀H₆Cl₃NO), the exact mass can be calculated. Public databases provide predicted monoisotopic mass values for various adducts. bldpharm.com For example, the predicted m/z for the protonated molecule [M+H]⁺ is 261.95878. bldpharm.com An experimental HRMS measurement yielding a value very close to this would serve as strong evidence for the compound's molecular formula.

Table 1: Predicted HRMS Data for this compound Adducts bldpharm.com

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 261.95878 |

| [M+Na]⁺ | 283.94072 |

LC-MS and UPLC Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Current time information in Bangalore, IN. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of LC that uses smaller particle sizes in the column to achieve faster and more efficient separations.

In the context of this compound, LC-MS or UPLC-MS would be used to verify the purity of a sample and confirm its molecular weight. The compound would be injected into the LC system, separated from any impurities, and then ionized and detected by the mass spectrometer, which would provide the molecular weight information. While commercial suppliers indicate the availability of such data, specific application notes or research studies employing these techniques for this compound are not prominent in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its specific structural features. Key expected vibrations include:

C-Cl stretching: Strong absorptions typically in the 800-600 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ range.

C-O (ether) stretching: A strong band, usually around 1250-1000 cm⁻¹.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

C-N stretching: Found within the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show signals for the C-Cl, C=C, and other skeletal vibrations, helping to confirm the assignments made from the IR spectrum.

Together, these advanced spectroscopic and analytical methods provide a detailed and robust characterization, confirming the identity and structural integrity of this compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure determination for this compound is not publicly available, data from the closely related compound, 2,4-dichloro-6-methoxyquinoline (B1349136) , offers significant insight into the likely structural characteristics. nih.gov

The analysis of 2,4-dichloro-6-methoxyquinoline reveals that the quinoline ring system is essentially planar. nih.gov This planarity is a common feature of the quinoline scaffold. nih.govrsc.org The crystal packing of this analogue is stabilized by intermolecular π–π stacking interactions, a common feature in aromatic systems, with a centroid-to-centroid distance of 3.736 Å between interacting rings. nih.gov It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable intermolecular stacking interactions in its crystal lattice. The additional chlorine atom at the 7-position would alter the unit cell parameters and could introduce additional, weak halogen-halogen or C-H···Cl interactions, further stabilizing the crystal packing.

Table 2: Crystallographic Data for the Analogous Compound 2,4-Dichloro-6-methoxyquinoline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

Other Advanced Analytical Techniques for Compound Characterization

Beyond UV-Vis spectroscopy and X-ray crystallography, other analytical methods are essential for the complete characterization of this compound. acs.org These techniques confirm the compound's molecular weight and elemental composition.

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound and providing evidence of its chemical formula. psu.edu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. For this compound (C₁₀H₆Cl₃NO), the characteristic isotopic pattern of the three chlorine atoms would be a definitive feature in the mass spectrum. The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of the molecule, which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 261.95878 |

| [M+Na]⁺ | 283.94072 |

| [M-H]⁻ | 259.94422 |

| [M+NH₄]⁺ | 278.98532 |

Elemental Analysis: Combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. rsc.orginternationalscholarsjournals.com The experimentally determined percentages are then compared with the calculated theoretical values based on the chemical formula C₁₀H₆Cl₃NO to verify the compound's empirical formula and purity. This technique is routinely used in the characterization of newly synthesized halogenated quinoline derivatives. acs.orgresearchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-6-methoxyquinoline |

| Quinoline |

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research focused on the computational and molecular modeling of this compound. Detailed studies concerning its Density Functional Theory (DFT) analysis, molecular dynamics, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking are not present in the accessible body of published work.

Therefore, it is not possible to provide a detailed article on the computational chemistry and molecular modeling investigations of this compound as outlined in the user's request. The specific data points and research findings required to populate the requested sections and subsections are not available in current scientific databases and literature.

To generate an article with the desired level of scientific depth and detail, it would be necessary to select a different chemical compound for which such computational studies have been extensively performed and published.

Molecular Docking and Protein-Ligand Interaction Studies

Elucidation of Binding Modes and Interaction Energies

Currently, there are no published studies that specifically elucidate the binding modes and interaction energies of this compound with any biological target. Computational techniques such as molecular docking are commonly used to predict the binding affinity and orientation of small molecules within the active site of a protein. pjmhsonline.com These studies provide valuable insights into potential drug-target interactions, highlighting key amino acid residues and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov However, the application of these methods to this compound has not been reported.

Application of 2,4,7 Trichloro 6 Methoxyquinoline As a Synthetic Building Block

Precursor in the Synthesis of Biologically Active Quinoline (B57606) Derivatives

The quinoline core is a well-established pharmacophore present in a wide array of biologically active compounds and pharmaceuticals. rsc.orgmdpi.com Derivatives of the quinoline skeleton have been extensively explored for various therapeutic applications, including as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.gov The substitution pattern on the quinoline ring system, including the presence of halogens and methoxy (B1213986) groups, can significantly influence the biological activity. nih.gov For instance, the 6-methoxyquinoline (B18371) unit is a key feature in the antimalarial drug quinine (B1679958) and its synthetic analogs. mdpi.com The chlorine atoms on the 2,4,7-Trichloro-6-methoxyquinoline molecule represent reactive sites that could potentially be functionalized to produce novel derivatives for biological screening. However, specific examples of biologically active molecules synthesized directly from this compound are not detailed in the available literature.

Scaffold for the Construction of Diverse Chemical Libraries

Chemical libraries, which are large collections of distinct compounds, are essential tools in drug discovery and high-throughput screening. The synthesis of these libraries often relies on a central scaffold that can be systematically modified to generate a wide range of analogs. vipergen.com A polysubstituted quinoline like this compound, with its multiple reactive chloro-substituents, is a theoretical candidate for such a scaffold. Each chlorine atom offers a potential site for nucleophilic substitution or cross-coupling reactions, which could allow for the rapid generation of a diverse set of quinoline derivatives. Despite this potential, there are no specific reports in the searched literature describing the use of this compound as a foundational scaffold for building chemical libraries.

Intermediate in the Preparation of Complex Polycyclic Nitrogen Heterocycles

Benzofused nitrogen heterocycles are significant targets in organic synthesis due to their prevalence in natural products and pharmaceuticals. nih.gov Synthetic strategies are often designed to construct these complex polycyclic systems from more fundamental building blocks. nih.govnih.gov Quinolines can serve as intermediates in the synthesis of more complex, fused heterocyclic systems. The reactive sites on this compound could theoretically be utilized in annulation or cyclization reactions to build additional rings onto the quinoline core. Nevertheless, the scientific literature available does not provide specific instances of this compound being used as an intermediate in the preparation of complex polycyclic nitrogen heterocycles.

Role in the Development of Advanced Materials and Organic Electronic Systems

Quinoline derivatives have garnered interest in the field of materials science, particularly for applications in organic electronics. Certain quinoline-based compounds have been investigated for their potential use as organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties of the quinoline system can be tuned by the introduction of various substituents. While this suggests a potential area of application for functionalized quinolines, there is no specific information available that details the role or application of this compound in the development of advanced materials or organic electronic systems.

Investigations of Quinoline Derivatives in Biochemical Systems

Enzyme Inhibition Studies of 2,4,7-Trichloro-6-methoxyquinoline Analogues

The inhibitory effects of quinoline (B57606) derivatives on various enzymes have been a significant area of investigation. These studies are crucial for understanding the potential therapeutic applications of these compounds.

In Vitro Enzyme Assays and Half Maximal Inhibitory Concentration (IC₅₀) Determination

In vitro enzyme assays are fundamental in determining the inhibitory potential of chemical compounds. These assays measure the concentration of a substance required to inhibit a specific biological or biochemical function by half, known as the half maximal inhibitory concentration (IC₅₀).

A variety of quinoline derivatives have been synthesized and evaluated for their inhibitory activities against several enzymes. For instance, a series of quinoline-linked benzothiazole (B30560) hybrids demonstrated potent inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 38.2 ± 0.3 to 384.3 ± 0.3 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 2.0 µM). nih.govnih.gov Another study on novel quinolinyl-iminothiazolines identified a compound that exhibited strong inhibition of alkaline phosphatase with an IC₅₀ value of 0.337 ± 0.015 µM, compared to the reference compound KH₂PO₄ (IC₅₀ = 5.245 ± 0.477 µM). tandfonline.com

Furthermore, quinoline-based chalcones and 4,5-dihydropyrazoles have been synthesized and tested as EGFR inhibitors, with one compound showing an IC₅₀ of 37 nM. nih.gov In the context of PI3K/mTOR dual inhibitors, novel 4-acrylamido-quinoline derivatives displayed potent PI3Kα inhibitory activity with IC₅₀ values ranging from 0.50 to 2.03 nM. frontiersin.org Additionally, some quinoline derivatives have been found to inhibit tubulin polymerization with IC₅₀ values as low as 2.29 µM. mdpi.com

The following table summarizes the IC₅₀ values of various quinoline derivatives against different enzyme targets.

| Compound Class | Enzyme Target | IC₅₀ Value | Reference |

| Quinoline-linked benzothiazole hybrids | α-glucosidase | 38.2 ± 0.3 to 79.9 ± 1.2 µM | nih.govnih.gov |

| Quinolinyl-iminothiazolines | Alkaline phosphatase | 0.337 ± 0.015 µM | tandfonline.com |

| Quinoline based chalcones | EGFR | 37 nM | nih.gov |

| 4-Acrylamido-quinoline derivatives | PI3Kα | 0.50 to 2.03 nM | frontiersin.org |

| Oxadiazole derivatives of quinoline | Tubulin | 2.29 µM | mdpi.com |

| Quinoline acetohydrazide derivatives | Topoisomerase I | (Potent) | nih.gov |

| 4-substituted quinolines | PDK1 | 0.96 µM | nih.gov |

| Imidazo[4,5-c]quinoline derivatives | (Anticancer) | < 1µM | nih.gov |

Kinetic Analysis of Enzyme Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug design and development. Kinetic analysis helps to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed.

For example, kinetic studies of a potent α-glucosidase inhibitor from a series of quinoline-linked benzothiazole hybrids revealed a non-competitive inhibition mechanism, with a Kᵢ value of 38.2 µM. nih.govresearchgate.net This indicates that the inhibitor binds to a site on the enzyme different from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. Similarly, a potent alkaline phosphatase inhibitor from a series of quinolinyl-iminothiazolines was also found to be a non-competitive inhibitor with a Kᵢ value of 0.47 µM. tandfonline.com

In another study, kinetic analysis of a quinoline-isoindoline derivative (7d) against α-glycosidase and α-amylase was performed. The mode of inhibition, Kₘ, and Vₘₐₓ values were determined using Lineweaver-Burk plots, which are instrumental in elucidating the kinetic mechanism. mdpi.com

Specific Enzyme Targets Explored

Research has explored the inhibitory activity of quinoline derivatives against a wide range of specific enzyme targets. These include:

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. Several studies have reported the synthesis of quinoline derivatives as potent inhibitors of α-amylase and α-glucosidase. nih.govnih.govmdpi.combohrium.com

Cyclooxygenases (COX): While not explicitly detailed in the provided search results for this compound analogues, quinoline derivatives, in general, have been investigated as inhibitors of COX enzymes, which are involved in inflammation.

Xanthine (B1682287) Oxidase: Similarly, the inhibitory potential of quinoline derivatives against xanthine oxidase, an enzyme implicated in gout, has been a subject of study, although specific data on this compound analogues is not readily available.

Human Carbonic Anhydrase (hCA) Isoforms: Specific details regarding the inhibition of hCA isoforms by this compound analogues were not found in the provided search results.

Rho Kinase (ROCK): Information on the inhibition of Rho kinase by these specific quinoline analogues is not present in the provided search results.

Other Enzymes: Quinoline-based compounds have also been shown to inhibit other enzymes such as DNA methyltransferases, DNA glycosylases, and DNA and RNA polymerases. biorxiv.org Additionally, they have been investigated as inhibitors of P-glycoprotein, a protein involved in multidrug resistance in cancer. nih.gov Some derivatives have also been designed as inhibitors of multidrug resistance protein 2 (MRP2). nih.gov

Receptor Binding Assays for Ligand-Target Interactions

Receptor binding assays are essential for characterizing the interaction between a ligand (such as a quinoline derivative) and its target receptor. These assays provide information on the affinity and selectivity of the ligand.

Competitive Binding Studies and Receptor Affinity Determination

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a known labeled ligand. The affinity is often expressed as the inhibition constant (Kᵢ).

For instance, a series of quinolinecarboxylic acid derivatives were evaluated for their affinity at 5-HT₃, 5-HT₄, and D₂ receptors. One derivative displayed a high affinity for the 5-HT₃ receptor with a Kᵢ of 9.9 nM. researchgate.netnih.gov In another study, quinoline analogues were evaluated for their binding to the leukotriene B4 (LTB₄) receptor, with one compound showing a Kᵢ of 0.9 µM. nih.gov

Quinoline-based ligands have also been developed for estrogen receptors (ERα and ERβ), with some analogues showing high affinity (pKi = 8.1) for ERα. acs.org Furthermore, carboxylic acid-based quinolines have been identified as selective liver X receptor β (LXRβ) agonists, with some compounds showing significant selectivity for LXRβ over LXRα in binding assays. sci-hub.se

The following table summarizes the receptor binding affinities of various quinoline derivatives.

| Compound Class | Receptor Target | Affinity (Kᵢ/pKi) | Reference |

| Quinolinecarboxylic acid derivatives | 5-HT₃ Receptor | 9.9 nM | researchgate.netnih.gov |

| Quinoline analogues | Leukotriene B4 Receptor | 0.9 µM | nih.gov |

| Quinoline-based ethanolamine (B43304) analogue | Estrogen Receptor α | pKi = 8.1 | acs.org |

| Naphthalene substituted quinoline acetic acids | Liver X Receptor β | (Selective) | sci-hub.se |

| Quinoline derivatives | Cannabinoid Receptor 2 (CB2R) | 130 nM | unito.it |

| 4-oxo-quinoline derivatives | Cannabinoid Receptor 2 (CB2R) | 0.7 nM | researchgate.net |

Radioligand and Fluorescence-Based Binding Assays

Radioligand and fluorescence-based binding assays are common techniques used to study ligand-receptor interactions. sygnaturediscovery.com

Radioligand binding assays utilize a radioactively labeled ligand to quantify the binding to a receptor. For example, the affinity of quinolinecarboxylic acid derivatives for 5-HT₃, 5-HT₄, and D₂ receptors was determined using radioligand binding assays. researchgate.netnih.gov Similarly, [³H]LTB₄ was used in receptor binding assays to evaluate quinoline analogues. nih.gov Competitive binding assays using [³H]colchicine have also been employed to study the interaction of quinoline analogues with tubulin. mdpi.comnih.gov

Fluorescence-based binding assays offer a non-radioactive alternative. These assays can use fluorescently labeled ligands or rely on changes in the intrinsic fluorescence of the receptor upon ligand binding. sygnaturediscovery.com For instance, novel fluorophores based on a quinoline core have been synthesized for use in fluorescence-based detection methods. ptchm.pl Fluorescence binding assays have been used to examine the binding of quinoline and benzimidazole (B57391) derivatives to tau fibrils in the context of Alzheimer's disease research. nih.gov Furthermore, fluorescence-based competition binding assays have been developed as a safer alternative to radioligand assays for screening ligands for the cannabinoid type 2 receptor (CB2R). unito.it

Specific Receptor Targets Investigated

While direct experimental data on the receptor binding profile of this compound is not extensively available in the public domain, the broader class of quinoline derivatives has been investigated for its interaction with several key biological targets, including estrogen receptors and the insulin-like growth factor-1 receptor (IGF-1R).

Estrogen Receptors:

The estrogen receptors (ERα and ERβ), members of the nuclear hormone receptor superfamily, are crucial mediators of estrogen signaling and are significant targets in the treatment of hormone-dependent cancers, such as breast cancer. Several studies have explored the potential of quinoline derivatives to modulate estrogen receptor activity.

For instance, a series of iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines have been synthesized and evaluated as selective ligands for the G protein-coupled estrogen receptor (GPR30), an alternative estrogen receptor. nih.govacs.org Certain derivatives in this class demonstrated potent and selective antagonist activity against GPR30, blocking estrogen-induced signaling pathways. nih.govacs.org Another study focused on the design of 3-aryl-quinoline derivatives as dual inhibitors of both ERα and vascular endothelial growth factor receptor-2 (VEGFR-2), aiming to overcome resistance to selective estrogen receptor modulators (SERMs). nih.gov These findings underscore the potential of the quinoline scaffold to be tailored for specific interactions with different types of estrogen receptors. Furthermore, some quinoline-based ligands have been identified through peptide interaction profiling with minimal proliferative effects in Ishikawa cells, suggesting their potential as a novel class of SERMs. acs.org A Japanese patent has also described a quinoline derivative with the ability to activate human estrogen receptors, indicating the diverse ways in which this scaffold can modulate the estrogen signaling pathway. google.com

Insulin-like Growth Factor-1 Receptor (IGF-1R):

The IGF-1R is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers. nih.govnih.gov Consequently, IGF-1R has emerged as a key target for anticancer drug discovery.

Research has shown that certain quinoline derivatives can effectively inhibit IGF-1R signaling. For example, a series of 3-cyanoquinoline compounds were synthesized and found to be potent and selective inhibitors of IGF-1R. orientjchem.org Similarly, quinoline carboxylic acid derivatives have been evaluated as inhibitors of both IGF-1R and the closely related insulin (B600854) receptor (IR), with some compounds exhibiting low micromolar inhibitory concentrations. orientjchem.orgresearchgate.net While not a direct quinoline, a novel quinazoline (B50416) derivative, HMJ-30, was developed to disrupt IGF-1R signaling, inhibiting tumor invasion and migration in osteosarcoma cells by selectively targeting the ATP-binding site of the receptor. nih.govnih.gov

Histamine (B1213489) H2 Receptors:

The histamine H2 receptor is a G protein-coupled receptor primarily involved in the stimulation of gastric acid secretion. While quinoline derivatives have been investigated as antagonists for the histamine H3 receptor, there is a lack of specific information in the reviewed literature regarding the interaction of this compound or other closely related quinoline derivatives with histamine H2 receptors. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Analysis of Quinoline Derivatives in Biological Contexts

The biological activity of quinoline derivatives is profoundly influenced by the chemical nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new therapeutic agents with enhanced potency and selectivity.

Influence of Substituent Position and Nature on Biochemical Activity

The presence of halogen and methoxy (B1213986) groups on the quinoline scaffold, as seen in this compound, can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

Influence of Halogen Substituents:

Halogen atoms, such as chlorine, are known to impact the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its biological activity. In the context of quinoline derivatives, halogenation has been shown to be a key determinant of their pharmacological effects.

Anticancer Activity: The presence of a halogen atom can enhance the antitumor activity of quinoline derivatives. orientjchem.org For example, studies on halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles have demonstrated their potential as antitumor agents. dntb.gov.ua

Antimalarial Activity: In the development of antimalarial drugs based on the quinoline scaffold, the introduction of a halogen atom, particularly at the 7-position (as in chloroquine), is a well-established strategy to enhance efficacy. rsc.org Replacing the methoxy group at the C6' position of quinine (B1679958) with a chloro group has also been shown to increase its antimalarial activity. rsc.org

Antibacterial Activity: Halogenated quinolines have been investigated as a new class of antibacterial agents with potent activity against drug-resistant pathogens like Staphylococcus epidermidis. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the discovery of unique antibacterial profiles. nih.gov

The three chlorine atoms in this compound at positions 2, 4, and 7 are expected to significantly influence its electronic distribution and potential for interaction with biological macromolecules.

Influence of Methoxy Substituents:

The methoxy group (-OCH3) is another important functional group that can alter the biological profile of a quinoline derivative. Its presence can affect solubility, receptor binding, and metabolic pathways.

Anticancer Activity: In some quinoline-based anticancer agents, the presence of a methoxy group at position 7 has been associated with improved antitumor activity. orientjchem.org However, in other contexts, its effect can be variable. For instance, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the core methoxy group was part of the lead structure, but further substitutions on the aryl ring were crucial for activity.

Antimalarial Activity: While the 6-methoxy group is a feature of the natural antimalarial quinine, its presence is not always essential for activity. rsc.org However, in a series of orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones, this specific substitution pattern was shown to be critical for the selective inhibition of the Plasmodium cytochrome bc1 complex over the mammalian equivalent. acs.org

Antimicrobial Activity: In the synthesis of new quinoline derivatives for antimicrobial evaluation, compounds with a 4-methoxy-phenyl substituent at the 2-position have shown activity against various microorganisms. apjhs.com Similarly, the synthesis of 4-chloro-6-methoxy-2-methylquinoline (B1597386) and its derivatives has been pursued for their potential antibacterial activities. asianpubs.org

The interplay between the electron-withdrawing chloro groups and the electron-donating methoxy group in this compound likely results in a unique electronic and steric profile that would dictate its specific biological interactions.

Interactive Data Table: SAR of Quinoline Derivatives

| Derivative Class | Key Substituents | Biological Activity | Receptor/Target | Reference(s) |

| Iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines | Iodine | Antagonist | GPR30 (Estrogen Receptor) | nih.govacs.org |

| 3-Aryl-quinolines | Aryl group at C3 | Dual Inhibitor | ERα and VEGFR-2 | nih.gov |

| 3-Cyanoquinolines | Cyano group at C3 | Inhibitor | IGF-1R | orientjchem.org |

| Halogenated 2-amino-4H-pyrano[3,2-h]quinolines | Halogens | Antitumor | Not specified | dntb.gov.ua |

| 7-Chloroquinolines | Chlorine at C7 | Antimalarial | Not specified | rsc.org |

| 6-Chloro-7-methoxy-4(1H)-quinolones | Chlorine at C6, Methoxy at C7 | Antimalarial | Plasmodium cytochrome bc1 | acs.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Quinolines

The synthesis of quinoline (B57606) derivatives has been a cornerstone of heterocyclic chemistry for over a century. However, classical methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses often require harsh reaction conditions, toxic reagents, and can be inefficient. mdpi.com The future of quinoline synthesis, including for complex structures like 2,4,7-trichloro-6-methoxyquinoline, lies in the development of novel and sustainable routes that prioritize environmental compatibility, atom economy, and efficiency. rsc.orgbohrium.com

Recent advancements have focused on innovative strategies that leverage catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com The use of greener solvents like water and ethanol, along with alternative energy sources such as microwave irradiation and ultrasound, is becoming more prevalent. rsc.orgacs.orgtandfonline.com These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. bohrium.com

Key emerging strategies in the sustainable synthesis of quinolines include:

Transition-Metal Catalysis: The use of transition metals such as rhodium, ruthenium, cobalt, and copper has enabled the development of highly efficient and regioselective C-H activation and cyclization reactions. mdpi.comorganic-chemistry.org These methods allow for the direct formation of the quinoline core from readily available starting materials, avoiding the need for pre-functionalized substrates. nih.gov For instance, Co(III)-catalyzed C-H activation has been shown to be effective for the direct synthesis of a broad range of quinolines. organic-chemistry.org

Photocatalysis: Visible-light-mediated aerobic dehydrogenation offers an environmentally friendly pathway for synthesizing N-containing heterocycles using non-toxic and inexpensive catalysts like titanium dioxide with oxygen as a green oxidant. organic-chemistry.org

Nanocatalysis: The application of nanocatalysts provides a promising avenue for the efficient synthesis of quinolines due to their unique properties. nih.gov For example, chitosan-decorated copper nanoparticles have been explored as effective catalysts. nih.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools for constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.org This approach is highly atom-economical and allows for the generation of diverse quinoline scaffolds. rsc.org

Green Catalysts and Solvents: The use of recyclable catalysts, such as magnetic nanoparticles, and environmentally benign solvents is a key focus. acs.org Ionic liquids are also being explored as green reaction media for classic reactions like the Friedländer synthesis. mdpi.comresearchgate.net

These modern synthetic approaches hold significant promise for the future production of highly substituted quinolines, offering pathways that are not only more efficient but also aligned with the principles of green chemistry.

| Synthetic Strategy | Key Features | Catalyst Examples | Green Aspects |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds, high regioselectivity. | Rh, Ru, Co, Cu, Pd | Atom economy, reduced need for pre-functionalization. |

| Photocatalysis | Utilizes visible light as an energy source. | Titanium dioxide | Use of renewable energy, green oxidants (O2). |

| Nanocatalysis | High catalytic activity and potential for recyclability. | Chitosan-decorated copper nanoparticles, Fe3O4 NPs-cell | Catalyst reusability, high efficiency. nih.gov |

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple starting materials. | Various catalysts can be employed. | High atom economy, operational simplicity. rsc.org |

| Microwave and Ultrasound-Assisted Synthesis | Accelerated reaction times. | Can be used with various catalysts. | Energy efficiency. rsc.org |

| Use of Green Solvents and Ionic Liquids | Replacement of hazardous organic solvents. | N/A | Reduced environmental impact, potential for recyclability. mdpi.combohrium.com |

Advanced Computational Approaches for Predictive Modeling of Quinoline Derivatives

The role of computational chemistry in modern drug discovery and materials science is rapidly expanding. For quinoline derivatives, including this compound, advanced computational approaches offer a powerful tool for predicting their physicochemical properties, reactivity, and biological activity. These in silico methods can significantly accelerate the research and development process by prioritizing promising candidates for synthesis and experimental testing.

Density Functional Theory (DFT) has become a crucial method for establishing a strong correlation between theoretical and experimental data. nih.gov It provides valuable insights into:

Spectroscopic Properties: Computational methods can simulate various spectra, such as UV-Visible and vibrational spectra, which can be compared with experimental data to confirm the structure of newly synthesized compounds.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap can provide insights into the molecule's potential as an electronic material.

Molecular Electrostatic Potential (MEP): MEP maps are useful for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. This is particularly valuable for understanding the reactivity of polysubstituted quinolines.

By employing these computational tools, researchers can build predictive models for various properties of quinoline derivatives. This can guide the rational design of new compounds with desired characteristics, whether for pharmaceutical applications or as functional materials. The integration of computational and experimental approaches creates a synergistic workflow that can lead to the more rapid discovery and optimization of novel quinoline-based molecules.

Exploration of New Chemical Transformations and Applications of this compound

The unique substitution pattern of this compound, with its combination of electron-withdrawing chloro groups and an electron-donating methoxy (B1213986) group, makes it a versatile scaffold for further chemical transformations. The chlorine atoms at positions 2, 4, and 7 offer multiple sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Future research in this area will likely focus on:

Selective Functionalization: A key challenge and opportunity will be the development of methods for the selective functionalization of the three chloro positions. By carefully controlling reaction conditions and choosing appropriate nucleophiles and catalysts, it may be possible to replace one or two chlorine atoms while leaving the others intact. This would open up pathways to a diverse range of new quinoline derivatives with tailored properties.

Cross-Coupling Reactions: The chloro substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex quinoline-based architectures.

Derivatization of the Methoxy Group: The methoxy group can also be a site for chemical modification. Demethylation to the corresponding phenol (B47542) would provide a new reactive site for further functionalization, such as etherification or esterification, to introduce additional diversity.

The exploration of these new chemical transformations will undoubtedly lead to the discovery of novel applications for this compound and its derivatives. Given the broad spectrum of biological activities associated with the quinoline scaffold, these new compounds could be investigated as potential therapeutic agents.

Integration of this compound into Broader Chemical Fields

While the primary focus of quinoline chemistry has often been in medicinal applications, the unique electronic and structural features of compounds like this compound make them attractive candidates for integration into other areas of chemistry.

Materials Science: The quinoline ring system is known to possess interesting photophysical and electronic properties. By strategically modifying the substituents on the this compound core, it may be possible to tune these properties for applications in materials science. For example, quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). The introduction of specific functional groups could lead to the development of new materials with tailored fluorescence or phosphorescence characteristics.

Supramolecular Chemistry: The quinoline nitrogen atom can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are the foundation of supramolecular chemistry. This compound could serve as a building block for the construction of complex supramolecular assemblies, such as molecular cages, polymers, and liquid crystals. The specific arrangement of chloro and methoxy substituents can be expected to influence the directionality and strength of these intermolecular interactions, allowing for the rational design of self-assembling systems with desired structures and functions.

The expansion of the applications of this compound beyond traditional domains will require interdisciplinary collaborations between synthetic chemists, materials scientists, and supramolecular chemists. Such efforts are likely to uncover new and exciting properties and applications for this versatile heterocyclic scaffold.

Q & A

Basic Research Questions